Cas no 1808068-41-8 (rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine)

rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1808068-41-8
- (1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine
- EN300-196986
- 1820574-10-4
- starbld0005130
- rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine
- AKOS026741636
- Cyclopropanamine, 2-(2-chloro-6-fluorophenyl)-, (1R,2S)-rel-
-
- インチ: 1S/C9H9ClFN/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1
- InChIKey: OVXAANIGKVZHMA-SVGQVSJJSA-N
- ほほえんだ: ClC1C=CC=C(C=1[C@@H]1C[C@H]1N)F
計算された属性
- せいみつぶんしりょう: 185.0407551g/mol
- どういたいしつりょう: 185.0407551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.315±0.06 g/cm3(Predicted)
- ふってん: 211.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 8.05±0.20(Predicted)
rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-196986-5.0g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 5g |
$2566.0 | 2023-05-26 | ||
Enamine | EN300-196986-2.5g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 2.5g |
$1735.0 | 2023-09-16 | ||
Enamine | EN300-196986-0.1g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 0.1g |
$779.0 | 2023-09-16 | ||
Enamine | EN300-196986-1g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 1g |
$884.0 | 2023-09-16 | ||
Enamine | EN300-196986-1.0g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 1g |
$884.0 | 2023-05-26 | ||
Enamine | EN300-196986-0.05g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 0.05g |
$744.0 | 2023-09-16 | ||
Enamine | EN300-196986-0.25g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 0.25g |
$814.0 | 2023-09-16 | ||
Enamine | EN300-196986-0.5g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 0.5g |
$849.0 | 2023-09-16 | ||
Enamine | EN300-196986-10.0g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-196986-10g |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
1808068-41-8 | 10g |
$3807.0 | 2023-09-16 |
rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amineに関する追加情報
Research Brief on rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine (CAS: 1808068-41-8)
The compound rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine (CAS: 1808068-41-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropylamine derivative is being investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as a building block for novel drug candidates. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in the development of central nervous system (CNS) targeting agents.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine with improved yield and enantiomeric purity. The researchers employed a stereoselective cyclopropanation strategy followed by enzymatic resolution to achieve >99% ee. This advancement is particularly significant as it addresses previous challenges in large-scale production of this compound while maintaining the stringent purity requirements for pharmaceutical applications.
Pharmacological characterization studies have revealed that this compound exhibits notable binding affinity to several neurotransmitter receptors, including serotonin and dopamine receptors. In vitro assays demonstrated its potential as a modulator of monoaminergic systems, with IC50 values in the low micromolar range. These findings were further supported by molecular docking studies that identified key interactions between the compound and receptor binding sites, providing structural insights for future drug design efforts.
Recent preclinical investigations have explored the therapeutic potential of derivatives based on the rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine scaffold. A 2024 study in ACS Chemical Neuroscience reported promising results in animal models of depression and anxiety, showing improved efficacy compared to existing treatments. The unique conformational restriction imposed by the cyclopropyl ring appears to contribute to enhanced blood-brain barrier penetration and metabolic stability, addressing two major challenges in CNS drug development.
From a safety perspective, preliminary toxicological assessments indicate a favorable profile for this compound class. Studies conducted under Good Laboratory Practice (GLP) conditions showed no significant cytotoxicity in human hepatocyte assays at therapeutic concentrations, and in vivo studies demonstrated acceptable pharmacokinetic parameters with a half-life suitable for once-daily dosing regimens.
The pharmaceutical industry has shown growing interest in this compound, with several companies filing patents for novel derivatives and formulations in 2023-2024. These intellectual property developments suggest that rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine may serve as a valuable scaffold for next-generation neuropsychiatric medications. Current research efforts are focusing on structure-activity relationship studies to optimize both potency and selectivity while minimizing off-target effects.
In conclusion, rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine represents a promising chemical entity with multiple potential therapeutic applications. The recent advancements in its synthesis, coupled with emerging pharmacological data, position this compound as an important subject for continued investigation in drug discovery programs targeting CNS disorders. Future research directions likely include clinical translation of lead compounds derived from this scaffold and further exploration of its mechanism of action at the molecular level.
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